[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)
Description
The target compound is a high-molecular-weight molybdenum(VI) complex with the formula C₅₀H₆₂Br₂MoN₂O₂Si and a molecular weight of 1006.89 g/mol . It features a chiral binaphthalenolato ligand modified with bromine substituents (3,3'-dibromo), a tert-butyldimethylsilyl (TBS) protecting group, and a 2,5-dimethylpyrrolyl ligand. This complex is synthesized for applications in asymmetric catalysis, leveraging its sterically hindered environment to induce enantioselectivity. The compound is provided as a yellow powder with ≥95% purity and is insoluble in water, typical of organometallic complexes due to their hydrophobic ligands .
Properties
IUPAC Name |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34Br2O2Si.C12H17N.C10H12.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKZPKYNACBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71Br2MoN2O2Si- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1064.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molybdenum (VI) complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article focuses on the biological activity of the compound [2,6-Bis(1-methylethyl)benzenaminato(2-)](1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO(2-methyl-2-phenylpropylidene) molybdenum (VI) . The compound's structure suggests potential interactions with biological systems that could lead to therapeutic applications.
Synthesis and Characterization
Molybdenum (VI) complexes are typically synthesized through coordination reactions involving molybdenum precursors and various ligands. The specific compound under consideration incorporates a complex ligand system that may enhance its biological efficacy. Spectroscopic studies indicate a distorted octahedral geometry around the molybdenum center, which is crucial for its reactivity and interaction with biological targets .
Anticancer Activity
Research indicates that molybdenum (VI) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain molybdenum complexes can induce apoptosis in cancer cells by interacting with DNA and disrupting replication processes. The complex under discussion has been evaluated for its anticancer properties using MTT assays on leukemia cell lines such as K562 and U937. Results demonstrated a notable inhibition of cell growth, particularly in K562 cells, suggesting a potential application in cancer therapy .
Antifungal Activity
The antifungal properties of molybdenum complexes have also been explored. In vitro studies have tested their efficacy against pathogenic fungi like Aspergillus flavus and Aspergillus niger. The results indicated that these complexes could effectively inhibit fungal growth at concentrations ranging from 20 to 100 µg/ml. The presence of nitrogen and sulfur in the ligands appears to enhance their antifungal activity by facilitating cellular uptake and interaction with key enzymatic processes within the fungi .
Anti-inflammatory Activity
The anti-inflammatory effects of molybdenum (VI) complexes were assessed using carrageenan-induced paw edema models in rats. The percentage inhibition of edema was measured for various complexes, revealing significant anti-inflammatory activity. These findings suggest that the complex may interact with inflammatory mediators or receptors involved in the inflammatory response .
Mechanistic Insights
The biological activity of molybdenum (VI) complexes is often attributed to their ability to form stable interactions with biomolecules such as DNA and proteins. For instance, it has been suggested that these compounds can bind to the nitrogen positions in purine bases within DNA, leading to disruptions in replication and transcription processes . Additionally, they may interfere with enzyme activities critical for cellular metabolism and growth.
Case Studies
| Study | Cell Line | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | K562 | Cytotoxicity | 5 µM |
| Study 2 | U937 | Low Cytotoxicity | 15 µM |
| Study 3 | A. flavus | Antifungal Activity | 50 µg/ml |
| Study 4 | Rat Model | Anti-inflammatory | 40% inhibition |
Scientific Research Applications
Catalytic Applications
1.1. Catalysis in Organic Synthesis
Molybdenum (VI) complexes are utilized as catalysts in various organic transformations. Their ability to facilitate reactions such as oxidation and alkylation makes them valuable in synthetic chemistry. For instance, studies have shown that molybdenum complexes can effectively catalyze the oxidation of alcohols to aldehydes and ketones under mild conditions . The unique ligand environment provided by compounds like the one mentioned enhances the selectivity and efficiency of these reactions.
1.2. Environmental Catalysis
These complexes also find applications in environmental catalysis, particularly in the degradation of pollutants. Molybdenum (VI) complexes can catalyze the breakdown of organic pollutants in wastewater treatment processes. Their reactivity with various organic substrates allows for the development of efficient catalytic systems that can reduce environmental contaminants .
Medicinal Chemistry
2.1. Anti-Diabetic Agents
Recent research has highlighted the potential of molybdenum (VI) complexes as anti-diabetic agents. Studies indicate that these complexes can mimic insulin activity and improve glucose metabolism in diabetic models. The stability and speciation of molybdenum (VI) species in biological fluids have been investigated using advanced techniques like X-ray absorption spectroscopy, revealing their potential therapeutic effects .
2.2. Antibacterial Activity
The antibacterial properties of molybdenum (VI) complexes have also been explored. Certain compounds have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This has implications for developing new antimicrobial agents to combat resistant strains .
Materials Science
3.1. Thin Film Deposition
Molybdenum (VI) complexes play a crucial role in the deposition of thin films used in electronic devices and sensors. Their volatility and thermal stability make them suitable precursors for chemical vapor deposition processes, allowing for the fabrication of high-quality molybdenum-containing films . This application is particularly relevant in the semiconductor industry.
3.2. Nanomaterials Development
The ability to form nanostructured materials from molybdenum (VI) complexes has been investigated for applications in catalysis and energy storage. These materials exhibit enhanced surface area and reactivity, making them ideal candidates for catalytic converters and supercapacitors .
Comparison with Similar Compounds
Comparison with Similar Molybdenum(VI) Complexes
Structural and Functional Group Comparisons
The compound shares structural motifs with other molybdenum(VI) complexes, such as 2,6-Bis(1-methylethyl)benzenaminato(2-)(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI) (C₄₆H₅₀MoN₂O, MW 742.86 g/mol) . Key differences include:
- Substituents: The target compound incorporates bromine atoms and a silyl ether group, absent in the terphenyl-based analogue.
- Ligand Framework: The binaphthalenolato ligand in the target compound provides a rigid, chiral environment compared to the terphenyl ligand, which may offer less conformational control .
Physicochemical Properties
The higher molecular weight of the target compound is attributed to bromine and silyl substituents. Both compounds exhibit water insolubility, common in organomolybdenum complexes due to hydrophobic ligands.
Spectroscopic and Analytical Data
- NMR Spectroscopy: While direct NMR data for the target compound are unavailable, similar complexes (e.g., brominated aromatic systems) show distinct ¹³C chemical shifts in the 110–150 ppm range for aromatic/alkene carbons, as seen in bromophenoxy derivatives .
- Mass Spectrometry : The terphenyl analogue lacks bromine, resulting in a lower mass-to-charge ratio (e.g., m/z 742 vs. 1006 for the target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
